- Cooperative N-heterocyclic carbene (NHC) and ruthenium redox catalysis: Oxidative esterification of aldehydes with air as the terminal oxidant, Advanced Synthesis & Catalysis, 2013, 355(6), 1098-1106

Cas no 94-53-1 (Piperonylic acid)

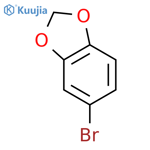

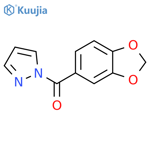

Piperonylic acid structure

商品名:Piperonylic acid

Piperonylic acid 化学的及び物理的性質

名前と識別子

-

- Benzo[d][1,3]dioxole-5-carboxylic acid

- 3,4-Methylenedioxybenzoic acid

- Piperonylic acid, (3,4-Methylenedioxybenzoic acid)

- 3,4-Methylendioxy-benzoic acid

- 1-3-Benzodioxole-5-carboxylic acid~3,4-(Methylenedioxy)benzoic acid

- Piperonylic acid

- 1,3-BENZODIOXOLE-5-CARBOXYLIC ACID

- 3,4-methylenedioxybenzenecarboxylic acid

- 5-benzodioxolecarboxylicacid

- heliotropicacid

- PIPEROYLICACID

- RARECHEM AL BO 0210

- 3,4-(Methylenedioxy)benzoic Acid

- Piperonylic acid (6CI, 7CI, 8CI)

- 1,3-Dioxaindane-5-carboxylic acid

- 2H-1,3-Benzodioxole-5-carboxylic acid

- 3,4-Dioxymethylenebenzoic acid

- 5-Benzodioxolecarboxylic acid

- Heliotropic acid

- NSC 10072

- NSC 119055

- Protocatechuic acid methylene ether

-

- MDL: MFCD00005830

- インチ: 1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10)

- InChIKey: VDVJGIYXDVPQLP-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=C2C(OCO2)=CC=1)O

- BRN: 150206

計算された属性

- せいみつぶんしりょう: 166.02700

- どういたいしつりょう: 166.027

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 55.8A^2

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 白色角柱状または針状結晶。

- 密度みつど: 1.3579 (rough estimate)

- ゆうかいてん: 229-231 °C (lit.)

- ふってん: 254.32°C (rough estimate)

- フラッシュポイント: 139.6℃

- 屈折率: 1.5090 (estimate)

- すいようせい: びようようせい

- PSA: 55.76000

- LogP: 1.11350

- マーカー: 7477

- FEMA: 2420

- ようかいせい: 水、クロロホルム、コールドエタノール、エーテルに微溶解する。

Piperonylic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-37/38-41

- セキュリティの説明: S26-S36/37/39

- RTECS番号:DF4912765

-

危険物標識:

- リスク用語:R22; R37/38; R41

- TSCA:Yes

- ちょぞうじょうけん:Store at room temperature

Piperonylic acid 税関データ

- 税関コード:29329970

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Piperonylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P33150-25g |

Piperonylic acid |

94-53-1 | 25g |

¥108.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | D504459-25g |

Piperonylic acid |

94-53-1 | 97% | 25g |

$120 | 2024-05-24 | |

| Ambeed | A251901-5g |

Benzo[d][1,3]dioxole-5-carboxylic acid |

94-53-1 | 98% | 5g |

$5.0 | 2025-02-22 | |

| TargetMol Chemicals | TN6848-50mg |

Piperonylic acid |

94-53-1 | 98% | 50mg |

¥ 150 | 2023-09-15 | |

| Ambeed | A251901-500g |

Benzo[d][1,3]dioxole-5-carboxylic acid |

94-53-1 | 98% | 500g |

$149.0 | 2025-02-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92533-50G |

2H-1,3-benzodioxole-5-carboxylic acid |

94-53-1 | 97% | 50g |

¥ 204.00 | 2023-03-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P33150-5g |

Piperonylic acid |

94-53-1 | 5g |

¥38.0 | 2021-09-08 | ||

| Life Chemicals | F3318-0150-1g |

Piperonylic acid |

94-53-1 | 95%+ | 1g |

$21.0 | 2023-11-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160472-25G |

Piperonylic acid |

94-53-1 | >98.0% | 25g |

¥60.90 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160472-100g |

Piperonylic acid |

94-53-1 | >98.0% | 100g |

¥188.90 | 2023-09-01 |

Piperonylic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene , Oxygen Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: Acetonitrile ; 1 - 24 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Monosodium phosphate , Hydrogen peroxide , Sodium chlorite Solvents: Acetonitrile , Water ; 2 h, 15 °C

リファレンス

- Convergent Synthesis of Pancratistatin from Piperonal and Xylose, European Journal of Organic Chemistry, 2009, (27), 4666-4673

合成方法 3

はんのうじょうけん

1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 20 min, rt → 65 °C

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

リファレンス

- Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acids, Chemical Communications (Cambridge, 2018, 54(82), 11574-11577

合成方法 4

はんのうじょうけん

1.1 Solvents: Water ; 30 °C

1.2 Reagents: Sulfuric acid ; pH 2

1.2 Reagents: Sulfuric acid ; pH 2

リファレンス

- Biotransformations of propenylbenzenes by an Arthrobacter sp. and its t-anethole blocked mutants, Journal of Biotechnology, 2003, 105, 61-70

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-[1-(3-sulfopropyl)-1H-imidazolium-3-yl]ethyl]-ω-[… Solvents: Toluene , Water ; rt; 4 h, 85 °C

リファレンス

- PEG1000-DAIL/toluene temperature-dependent biphasic system that regulate homogeneously catalyzed oxidation of primary alcohols to carboxylic acids, Acta Chimica Slovenica, 2010, 57(4), 927-930

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 100 °C; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Copper-catalyzed synthesis of aromatic carboxylic acids from arylboronic acids and acetyl acetate, Tetrahedron Letters, 2014, 55(41), 5671-5675

合成方法 7

はんのうじょうけん

1.1 Reagents: Water Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ; 3 h, 10 bar, rt

リファレンス

- Visible-Light-Mediated Hydroxycarbonylation of Diazonium Salts, Advanced Synthesis & Catalysis, 2018, 360(17), 3401-3405

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Benzyltrimethylammonium tribromide Solvents: Water

リファレンス

- Oxidation using quaternary ammonium polyhalides. V. Selective oxidation of benzyl alcohols by the use of benzyltrimethylammonium tribromide, Bulletin of the Chemical Society of Japan, 1989, 62(11), 3748-9

合成方法 9

はんのうじょうけん

1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

リファレンス

- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer, Organic Letters, 2021, 23(17), 6648-6653

合成方法 10

はんのうじょうけん

1.1 Catalysts: Potassium carbonate , Platinum Solvents: Water ; 80 °C

リファレンス

- Platinum nanoparticles supported on polymeric ionic liquid functionalized magnetic silica: effective and reusable heterogeneous catalysts for the selective oxidation of alcohols in water, RSC Advances, 2016, 6(108), 106769-106777

合成方法 11

はんのうじょうけん

1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 25 min, 60 °C

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

リファレンス

- Method for preparing aromatic carboxylic acid compound, China, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt; 12 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

リファレンス

- Accessing N-Acyl Azoles via Oxoammonium Salt-Mediated Oxidative Amidation, Organic Letters, 2017, 19(6), 1286-1289

合成方法 13

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Catalysts: 2069173-90-4 Solvents: Toluene ; 12 h, 120 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Acceptorless dehydrogenation of primary alcohols to carboxylic acids by self-supported NHC-Ru single-site catalysts, Journal of Catalysis, 2022, 408, 165-172

合成方法 14

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Dipropylene glycol dimethyl ether ; rt; 10 h, 80 °C

リファレンス

- Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air, ACS Sustainable Chemistry & Engineering, 2018, 6(4), 4916-4921

合成方法 15

はんのうじょうけん

1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ; 12 h, 50 °C

リファレンス

- An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper Catalyst, ChemCatChem, 2018, 10(6), 1253-1257

合成方法 16

はんのうじょうけん

1.1 Reagents: 2-Methyl-2-butene , Sodium phosphate , Sodium chlorite Solvents: tert-Butanol , Water ; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- A Domino Amidation Route to Indolines and Indoles: Rapid Syntheses of Anhydrolycorinone, Hippadine, Oxoassoanine, and Pratosine, Organic Letters, 2005, 7(21), 4777-4779

合成方法 17

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Potassium chloride , 1-Butanaminium, N,N,N-tributyl-, ferratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexamo… Solvents: Water ; 24 h, 1 atm, 70 °C

リファレンス

- Selective iron-catalyzed aerobic oxidation of alcohols in water to carboxylic acids mediated by additives, Green Chemistry, 2022, 24(17), 6511-6516

合成方法 18

はんのうじょうけん

1.1 Reagents: Potassium persulfate , Oxygen Catalysts: Molybdate(3-), chromatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Water ; 24 h, 50 °C

リファレンス

- An efficient chromium(III)-catalyzed aerobic oxidation of methylarenes in water for the green preparation of corresponding acids, Dalton Transactions, 2021, 50(36), 12413-12418

合成方法 19

はんのうじょうけん

1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C; 80 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

リファレンス

- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

合成方法 20

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Tetramethylammonium bromide Solvents: Water ; pH 9, 25 - 30 °C; 30 °C → 45 °C; 3 h, 40 - 45 °C

リファレンス

- Method for preparation of piperonylic acid with heliotropine by phase transfer catalysis oxidation, China, , ,

Piperonylic acid Raw materials

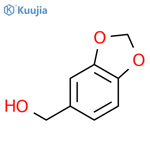

- Piperonyl alcohol

- Borate(1-),tetrafluoro-

- (2H-1,3-benzodioxol-5-yl)boronic acid

- 4-Bromo-1,2-methylenedioxybenzene

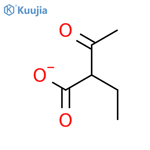

- Ethyl acetoacetate

- 1,3-Benzodioxol-5-yl-1H-pyrazol-1-ylmethanone

- 5-Methyl-1,3-benzodioxole

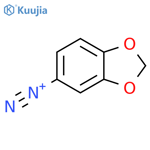

- 1,3-Benzodioxole-5-diazonium

Piperonylic acid Preparation Products

Piperonylic acid 関連文献

-

Jinliang Yang,Fei Xu,Suqing Shi,Jun Nie Photochem. Photobiol. Sci. 2012 11 1377

-

Robin Cauwenbergh,Vishakha Goyal,Rakesh Maiti,Kishore Natte,Shoubhik Das Chem. Soc. Rev. 2022 51 9371

-

Tom Coleman,Rebecca R. Chao,John B. Bruning,James J. De Voss,Stephen G. Bell RSC Adv. 2015 5 52007

-

Da-Liang Zhu,Hong-Xi Li,Ze-Ming Xu,Hai-Yan Li,David J. Young,Jian-Ping Lang Org. Chem. Front. 2019 6 2353

-

5. 142. The constitution of croweacinA. R. Penfold,G. R. Ramage,J. L. Simonsen J. Chem. Soc. 1938 756

94-53-1 (Piperonylic acid) 関連製品

- 94525-01-6(Sodium aspartate)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:94-53-1)Piperonylic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:94-53-1)Piperonylic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ